5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine is a complex organic compound that features a benzofuran ring fused with a pyridine ring and a methoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, 5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine
In medicine, this compound is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with anticancer properties
Uniqueness
5-(5-methoxy-1-benzofuran-2-yl)-N-methyl-2-pyridinamine is unique due to its combination of a benzofuran ring with a pyridine ring and a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-(5-methoxy-1-benzofuran-2-yl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C15H14N2O2/c1-16-15-6-3-10(9-17-15)14-8-11-7-12(18-2)4-5-13(11)19-14/h3-9H,1-2H3,(H,16,17) |
InChI Key |
PHXURHLWZKMNQW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.